3-(Thiophen-2-yl)but-2-enoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
102724-21-0; 148378-70-5 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 |
IUPAC Name |
(E)-3-thiophen-2-ylbut-2-enoic acid |
InChI |
InChI=1S/C8H8O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |
InChI Key |
IYBNJQNUHCXDFR-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)O)C1=CC=CS1 |
solubility |
not available |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Thiophen-2-yl)but-2-enoic acid?
- Methodological Answer : The compound can be synthesized via Wittig or Perkin reactions. For example, the Wittig reaction between thiophene-2-carbaldehyde and a suitable phosphorane reagent (e.g., (carboxyethylidene)triphenylphosphorane) under anhydrous conditions in tetrahydrofuran (THF) yields the α,β-unsaturated acid. Reaction optimization includes controlling temperature (e.g., 0°C to room temperature) and stoichiometric ratios. Post-synthesis purification involves recrystallization or column chromatography .
Q. How is the structural configuration (E/Z isomerism) of this compound determined experimentally?
- Methodological Answer : The geometry of the double bond is confirmed using NMR spectroscopy. Coupling constants () between vinyl protons: for trans (E) isomers and for cis (Z) isomers. Complementary techniques include IR spectroscopy (to confirm carboxylic acid C=O stretch at ~1700 cm) and X-ray crystallography for absolute configuration determination using SHELX software .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Avoid skin contact due to potential irritancy (similar to thiophene-2-carboxylic acid derivatives). Waste disposal must follow institutional guidelines for carboxylic acid-containing compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO energies, electrostatic potential surfaces, and charge distribution. The Colle-Salvetti correlation-energy formula, adapted into a density functional framework, aids in predicting electron correlation effects. Solvent interactions are modeled using polarizable continuum models (PCMs) .
Q. What strategies resolve contradictions in reported biological activities of thiophene-based analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) meta-analyses, focusing on substituent effects (e.g., electron-withdrawing vs. donating groups on the thiophene ring). Use multivariate regression to account for assay variability (e.g., cell lines, concentration ranges). Comparative studies with fluorinated analogs (e.g., 3-(4-fluorophenyl)but-2-enoic acid) highlight substituent-specific bioactivity trends .
Q. How do biocatalytic methods enable selective modifications of this compound?
- Methodological Answer : Immobilized enzymes like phenylalanine ammonia-lyase (PAL) on functionalized carbon nanotubes (SwCNTNH-PAL) catalyze stereoselective ammonia addition/elimination reactions. Reaction optimization includes pH control (7.5–8.5) and temperature (25–37°C). Enzyme recycling studies assess biocatalyst stability over multiple cycles .
Q. What experimental and computational approaches characterize thiophene ring conjugation effects on acidity?
- Methodological Answer : Measure p via potentiometric titration in aqueous-organic solvents. Compare with DFT-calculated partial charges on the carboxylic acid group. Substituent effects are quantified using Hammett σ constants, with electron-withdrawing groups (e.g., -NO) increasing acidity. UV-Vis spectroscopy evaluates conjugation extent via λ shifts .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths and angles. Refinement using SHELXL (via Olex2 or similar software) resolves geometric ambiguities. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous compounds. Twinning or disorder modeling may be required for low-symmetry crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
